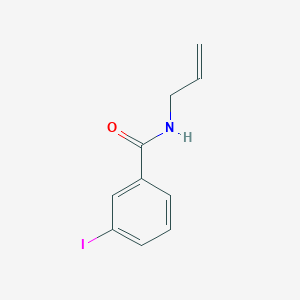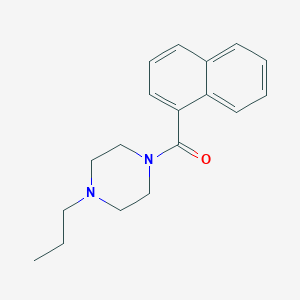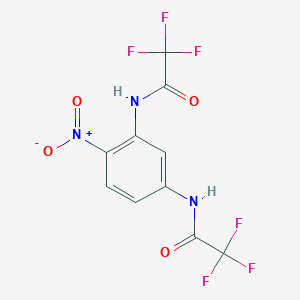
N-allyl-3-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-3-iodobenzamide is an organic compound that belongs to the class of benzamides It features an iodine atom attached to the benzene ring and an allyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-3-iodobenzamide typically involves the iodination of 3-aminobenzamide followed by N-allylation. The iodination can be achieved using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide. The N-allylation step involves the reaction of the iodinated benzamide with allyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-allyl-3-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or the allyl group.
Coupling Reactions: It can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the iodine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include new amide derivatives with extended carbon-nitrogen bonds.
Scientific Research Applications
N-allyl-3-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-allyl-3-iodobenzamide involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the allyl group can undergo reactions with nucleophiles. These interactions can affect biological pathways and enzyme activities, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
N-allyl-3-bromobenzamide: Similar structure but with a bromine atom instead of iodine.
N-allyl-3-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.
N-allyl-3-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-allyl-3-iodobenzamide is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions that are not as readily accessible with other halogens. The iodine atom also imparts different electronic properties to the compound, affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-iodo-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h2-5,7H,1,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLMDEIOCBOORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-methylanilino)propan-2-yl]carbamate](/img/structure/B5056828.png)
![6-(2-Nitrophenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5056835.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5056848.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5056852.png)
![1-chloro-2-[4-(3-ethoxyphenoxy)butoxy]benzene](/img/structure/B5056859.png)

![2-(3-chlorophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5056884.png)
![1-[(diphenylmethylene)amino]-2-hydroxy-2-(2-oxo-2-phenylethyl)-5-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B5056887.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5056889.png)
![3-bromo-N-[(4-butylphenyl)carbamothioyl]benzamide](/img/structure/B5056894.png)

![1-(3-chloro-4-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056903.png)
![5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5056906.png)
![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B5056917.png)
